5alpha-Androstane

Catalog No.
S575261
CAS No.
438-22-2
M.F
C19H32
M. Wt
260.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5alpha-Androstane

CAS Number

438-22-2

Product Name

5alpha-Androstane

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

InChI

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

QZLYKIGBANMMBK-UGCZWRCOSA-N

SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

Synonyms

5 alpha-androstane, androstane, androstane, (5alpha)-isomer, androstane, (5beta)-isomer

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3CC2)C

Metabolite of Testosterone

5α-Androstane is formed through the breakdown of testosterone by the enzyme 5α-Reductase. This enzyme plays a crucial role in various tissues, including the prostate gland, scalp, and skin [Source: National Institutes of Health website on Androgens and Male Sexuality, ].

Precursor to Other Metabolites

While 5α-Androstane itself has weak androgenic properties, it can be further metabolized into other compounds with more significant biological effects. For instance, it can be converted to:

  • 5α-Androstane-3β,17β-diol (3β-Diol): This metabolite has been shown to influence the Hypothalamic-Pituitary-Adrenal (HPA) axis, which plays a vital role in the stress response. Studies suggest 3β-Diol might act through estrogen receptor beta (ERβ) to regulate stress hormone production ].

5alpha-Androstane is a saturated steroid compound characterized by its four-ring structure typical of steroids. It is derived from testosterone and serves as a precursor in the biosynthesis of various androgens. The compound is notable for its role in the metabolism of testosterone, particularly through the reduction of the double bond at the 4-position, resulting in a more stable structure. Its chemical formula is C19H32C_{19}H_{32}, and it exhibits significant biological activity related to androgenic processes.

5α-Androstane itself does not possess any significant biological activity. However, its derivatives, particularly those with functional groups attached at specific positions, can interact with various biological targets. For example, 5α-dihydrotestosterone (DHT), a derivative of 5α-Androstane, binds to the androgen receptor, regulating male sexual development and function []. Other derivatives might interact with estrogen receptors or other targets depending on their structure.

, primarily involving hydroxylation and esterification. For example, the Prévost reaction has been utilized to convert 5alpha-androst-2-ene into various esters, such as 5alpha-androstane-2β,3α-diol dibenzoate and 1α-iodo-5alpha-androstane-2β,3β-diol dibenzoate . Additionally, it can undergo oxidation to form metabolites like 5alpha-androstane-3beta,17alpha-diol, which is biologically active and involved in several physiological processes .

5alpha-Androstane exhibits significant biological activity, particularly in relation to androgenic effects. It functions as a metabolite of testosterone and has been implicated in the modulation of the hypothalamic-pituitary-adrenal axis. Studies indicate that its derivatives can influence stress responses by acting on estrogen receptors, particularly estrogen receptor beta . Furthermore, it has been shown to regulate gonadotropin secretion and may play a role in lipid metabolism and cell signaling pathways .

The synthesis of 5alpha-Androstane can be achieved through multiple methods:

  • Chemical Synthesis: This involves starting from steroid precursors such as testosterone or androstenedione, followed by reduction reactions to achieve the saturated structure.
  • Biochemical Synthesis: Enzymatic pathways in biological systems can also yield 5alpha-androstane through the action of specific reductases that convert testosterone.
  • Total Synthesis: Advanced synthetic routes have been developed using multi-step organic synthesis techniques to produce 5alpha-androstane from simpler organic compounds.

5alpha-Androstane finds applications in various fields:

  • Pharmaceuticals: It is studied for its potential therapeutic roles in hormone replacement therapies and treatments for androgen deficiency.
  • Endocrinology Research: Its metabolites are investigated for their roles in regulating endocrine functions and stress responses.
  • Sports Medicine: Due to its androgenic properties, it has been examined for its potential use in performance enhancement, although this raises ethical concerns regarding doping.

Research on interaction studies involving 5alpha-Androstane has highlighted its complex role in endocrine signaling. It interacts with androgen receptors and estrogen receptors, influencing various physiological pathways. For instance, its metabolite 5alpha-androstane-3beta,17beta-diol has been shown to modulate responses to stress by acting on estrogen receptor beta . Additionally, studies have indicated that it may affect the metabolism of other steroids through competitive inhibition or synergistic effects.

Several compounds share structural similarities with 5alpha-Androstane. Below is a comparison highlighting their unique characteristics:

Compound NameStructure CharacteristicsBiological Activity
Dihydrotestosterone (DHT)Derived from testosterone; potent androgenStrong androgenic effects
5alpha-Androstane-3beta,17beta-diolHydroxylated derivative; acts on estrogen receptorsModulates stress response
AndrosteroneHas a ketone group; less potent than DHTMild androgenic activity
TestosteroneUnsaturated steroid; primary male sex hormoneMajor role in male development

Each of these compounds exhibits unique properties and biological activities that differentiate them from 5alpha-Androstane while also highlighting its significance within the steroid hormone framework.

XLogP3

7.6

Melting Point

64.625 °C

UNII

KT649U81FE

Other CAS

438-22-2

Biological Half Life

46.77 Days

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Modify: 2023-08-15

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